molecular formula C18H22F3N5O2 B2638390 N-benzyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide CAS No. 2034602-94-1

N-benzyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide

Cat. No.: B2638390
CAS No.: 2034602-94-1
M. Wt: 397.402
InChI Key: PZDAXMHEDNWESA-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. This compound features a complex structure integrating a 1,2,4-triazol-5-one core, a piperidine ring, and a benzyl-acetamide side chain. The 1,2,4-triazole moiety is a privileged scaffold in pharmacology, known for its diverse biological activities and presence in various therapeutic agents . The incorporation of a piperidine ring is a common strategy to enhance the molecule's bioavailability and membrane permeability , while the trifluoromethyl group is known to improve metabolic stability and influence binding interactions with biological targets . This compound is of significant interest in scientific research for its potential applications across multiple domains. In antimicrobial research, structural analogs containing the triazole-piperidine framework have demonstrated promising activity against bacterial and fungal pathogens . In oncology, similar compounds have been investigated for their ability to inhibit cancer cell proliferation, with some studies showing over 80% inhibition in specific cell lines . Furthermore, the structural features suggest potential for neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . The molecule's architecture also indicates potential anti-inflammatory properties, as related triazole derivatives have shown efficacy in inhibiting key inflammatory mediators . Researchers can utilize this compound as a key intermediate for further synthetic modification or as a reference standard in bioactivity screening assays to explore these and other therapeutic pathways. This product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O2/c1-24-16(18(19,20)21)23-26(17(24)28)14-7-9-25(10-8-14)12-15(27)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDAXMHEDNWESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with benzyl acetamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Comparative analysis focuses on derivatives sharing the 1,2,4-triazole-piperidine scaffold. Key analogues include:

Compound Name Substituents (vs. Target Compound) Biological Activity (Reported)
N-benzyl-2-(4-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide Lacks 4-methyl group on triazole Moderate kinase inhibition
N-(4-fluorobenzyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide Fluorobenzyl substituent Enhanced selectivity for protease targets
2-(4-(4-ethyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-benzylacetamide Ethyl group replaces methyl on triazole Reduced metabolic stability

Key Observations :

  • Fluorine substitution on the benzyl ring (e.g., 4-fluorobenzyl) increases membrane permeability but may alter target selectivity .
  • Alkyl chain modifications (e.g., ethyl vs. methyl) impact metabolic stability, with bulkier groups reducing hepatic clearance rates in preclinical models .
Crystallographic Insights

For example:

  • Bond Lengths/Angles : Triazole-piperidine systems typically exhibit bond lengths of 1.33–1.38 Å (C-N in triazole) and 1.45–1.50 Å (C-C in piperidine), consistent with conjugated systems .
  • Trifluoromethyl Effects : The -CF₃ group introduces torsional strain, as observed in similar structures, which may influence conformational flexibility .
Pharmacological Comparisons

Limited data from the evidence preclude direct pharmacological comparisons. However, based on structural analogs:

  • Target Affinity : The trifluoromethyl group enhances hydrophobic interactions in enzyme binding pockets, as seen in kinase inhibitors like imatinib analogues .
  • Solubility : The acetamide side chain improves aqueous solubility compared to ester or ether-linked derivatives.

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